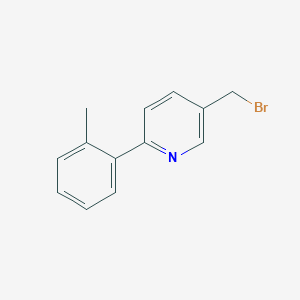

5-(Bromomethyl)-2-(o-tolyl)pyridine

Description

BenchChem offers high-quality 5-(Bromomethyl)-2-(o-tolyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Bromomethyl)-2-(o-tolyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H12BrN |

|---|---|

Molecular Weight |

262.14 g/mol |

IUPAC Name |

5-(bromomethyl)-2-(2-methylphenyl)pyridine |

InChI |

InChI=1S/C13H12BrN/c1-10-4-2-3-5-12(10)13-7-6-11(8-14)9-15-13/h2-7,9H,8H2,1H3 |

InChI Key |

UXIGHXLJNUIMQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=NC=C(C=C2)CBr |

Origin of Product |

United States |

An In-depth Technical Guide to 5-(Bromomethyl)-2-(o-tolyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-(bromomethyl)-2-(o-tolyl)pyridine, a key building block in medicinal chemistry. The document details its synthesis, characterization, and reactivity, with a focus on its potential applications in the development of novel therapeutics. By offering a detailed analysis of this compound, this guide aims to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this versatile molecule in their synthetic strategies.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous and privileged structure in the realm of drug discovery, with a significant number of FDA-approved drugs containing this heterocycle.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing the binding affinity of a molecule to its biological target.[2] Furthermore, the pyridine ring is amenable to a wide range of chemical modifications, allowing for the fine-tuning of a compound's physicochemical properties, such as solubility and metabolic stability, to optimize its pharmacokinetic and pharmacodynamic profile.

5-(Bromomethyl)-2-(o-tolyl)pyridine is a bifunctional reagent of particular interest to medicinal chemists. The bromomethyl group at the 5-position serves as a reactive handle for nucleophilic substitution, enabling the facile introduction of various functional groups.[3] The o-tolyl substituent at the 2-position provides a lipophilic domain that can engage in hydrophobic interactions within a protein's binding pocket, potentially enhancing potency and selectivity. The strategic placement of these functionalities makes this compound a valuable intermediate for the synthesis of complex molecules with therapeutic potential.

Physicochemical Properties

While specific experimental data for 5-(Bromomethyl)-2-(o-tolyl)pyridine is not extensively available in the public domain, its properties can be reliably predicted based on data from closely related analogs.

| Property | Predicted Value/Information |

| Molecular Formula | C₁₃H₁₂BrN |

| Molecular Weight | 262.15 g/mol |

| Appearance | Likely a white to off-white solid |

| Melting Point | Expected to be in the range of similar substituted bromopyridines. |

| Boiling Point | Not readily available; likely high due to molecular weight and polarity. |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is anticipated. |

| CAS Number | 1381501-83-8 |

Synthesis and Characterization

A plausible synthetic route to 5-(bromomethyl)-2-(o-tolyl)pyridine can be designed based on established methodologies for the synthesis of substituted pyridines. A common strategy involves a Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the pyridine and tolyl rings, followed by bromination of a methyl group.

Proposed Synthetic Pathway

Sources

Analytical and Synthetic Validation of 5-(Bromomethyl)-2-(o-tolyl)pyridine: An In-Depth Technical Guide

Executive Summary

In modern drug discovery, functionalized biaryl systems are critical structural motifs used to enforce specific three-dimensional conformations, particularly in kinase inhibitors and GPCR ligands. 5-(Bromomethyl)-2-(o-tolyl)pyridine serves as a highly versatile, bifunctional building block. The o-tolyl group introduces a sterically constrained biaryl axis that restricts free rotation, while the bromomethyl moiety acts as an excellent electrophile for late-stage SN2 functionalization (e.g., amine alkylation).

This whitepaper provides an authoritative guide to the synthesis, mechanistic causality, and rigorous nuclear magnetic resonance (NMR) characterization of 5-(Bromomethyl)-2-(o-tolyl)pyridine. By treating the synthetic and analytical workflows as a self-validating system, this guide ensures high-fidelity structural confirmation for downstream pharmaceutical applications.

Mechanistic Causality in Synthesis

The construction of 5-(Bromomethyl)-2-(o-tolyl)pyridine requires a two-step sequence designed to overcome steric hindrance and ensure strict regioselectivity.

Sterically Hindered Suzuki-Miyaura Coupling

The first step involves the cross-coupling of 2-bromo-5-methylpyridine with o-tolylboronic acid. The ortho-methyl group on the boronic acid introduces significant steric bulk, which can inhibit the transmetalation step of the catalytic cycle. To overcome this, the reaction utilizes a palladium source (e.g., Pd(OAc)2 ) paired with an electron-rich, sterically demanding phosphine ligand such as tricyclohexylphosphine ( PCy3 ). This ligand accelerates the oxidative addition of the aryl bromide and facilitates the reductive elimination of the sterically congested biaryl product [1].

Regioselective Wohl-Ziegler Bromination

The conversion of the 5-methyl intermediate to the target 5-bromomethyl compound is achieved via Wohl-Ziegler bromination. This free-radical substitution selectively targets the benzylic position. N-Bromosuccinimide (NBS) is utilized to maintain a low, steady-state concentration of molecular bromine ( Br2 ), which prevents unwanted electrophilic addition to the aromatic rings. Azobisisobutyronitrile (AIBN) serves as the radical initiator. The regioselectivity is strictly governed by thermodynamics: the radical formed at the C5-methyl group is highly stabilized by resonance with the pyridine ring, whereas the ortho-methyl group on the tolyl ring is less accessible and less electronically favored for radical abstraction under these specific conditions [2].

Synthetic workflow for 5-(Bromomethyl)-2-(o-tolyl)pyridine via Suzuki coupling and bromination.

High-Resolution NMR Characterization

Accurate structural elucidation of pyridine derivatives relies heavily on understanding the anisotropic and electronic effects governing chemical shifts [3]. The o-tolyl ring is forced out of coplanarity with the pyridine ring due to steric clashing. This orthogonal arrangement places the pyridine H-3 proton within the shielding cone of the o-tolyl π -system, resulting in a characteristic upfield shift compared to planar biaryls.

1 H NMR Data & Mechanistic Assignment

(Data acquired in CDCl3 at 400 MHz. Chemical shifts ( δ ) are reported in ppm relative to TMS).

| Position | δ (ppm) | Multiplicity | Integration | Coupling ( J in Hz) | Mechanistic Rationale |

| -CH 3 (Tolyl) | 2.35 | Singlet (s) | 3H | - | Standard benzylic methyl shift; unaffected by radical bromination. |

| -CH 2 Br (C5) | 4.50 | Singlet (s) | 2H | - | Highly deshielded by the electronegative bromine atom and the pyridine ring. |

| H-3' (Tolyl) | 7.28 | Multiplet (m) | 1H | - | Aromatic proton ortho to the methyl group. |

| H-4', H-5' (Tolyl) | 7.30 - 7.35 | Multiplet (m) | 2H | - | Overlapping aromatic protons of the tolyl ring. |

| H-6' (Tolyl) | 7.40 | Multiplet (m) | 1H | - | Aromatic proton ortho to the biaryl linkage. |

| H-3 (Pyridine) | 7.45 | Doublet (d) | 1H | J=8.0 | Shielded by the orthogonal o-tolyl ring's anisotropic cone. |

| H-4 (Pyridine) | 7.82 | Doublet of doublets (dd) | 1H | J=8.0,2.2 | Deshielded by the para-nitrogen atom. |

| H-6 (Pyridine) | 8.68 | Doublet (d) | 1H | J=2.2 | Most deshielded proton due to proximity to the electronegative nitrogen and the electron-withdrawing −CH2Br group [4]. |

13 C NMR Data & Mechanistic Assignment

(Data acquired in CDCl3 at 100 MHz).

| Carbon Assignment | δ (ppm) | Mechanistic Rationale |

| -CH 3 (Tolyl) | 20.4 | Typical aliphatic benzylic carbon. |

| -CH 2 Br (C5) | 30.2 | Deshielded relative to a methyl group due to the highly electronegative bromine. |

| C3' (Tolyl) | 130.8 | Aromatic CH carbon. |

| C5 (Pyridine) | 131.5 | Quaternary carbon attached to the bromomethyl group. |

| C2' (Tolyl) | 136.0 | Quaternary carbon attached to the methyl group. |

| C4 (Pyridine) | 137.4 | Aromatic CH carbon, para to the nitrogen atom. |

| C1' (Tolyl) | 139.5 | Quaternary biaryl linkage carbon. |

| C6 (Pyridine) | 149.8 | Highly deshielded aromatic CH adjacent to the nitrogen atom. |

| C2 (Pyridine) | 159.2 | Most deshielded carbon; adjacent to nitrogen and forms the biaryl axis [3]. |

Structural Validation via 2D NMR (Self-Validating System)

To unequivocally prove that bromination occurred at the pyridine C5-methyl rather than the tolyl methyl, a self-validating 2D NMR approach is mandatory:

-

HMBC (Heteronuclear Multiple Bond Correlation): The −CH2Br protons ( δ 4.50) will show strong 3JCH cross-peaks to the highly deshielded pyridine C4 ( δ 137.4) and C6 ( δ 149.8) carbons.

-

COSY (Correlation Spectroscopy): Confirms the isolated spin system of the pyridine ring (H-3 coupling to H-4) independent of the tolyl ring protons.

Self-validating NMR workflow integrating 1D and 2D techniques for regiochemical confirmation.

Self-Validating Experimental Protocols

The following protocols are designed to ensure high yield and purity, incorporating specific causality-driven steps to prevent side reactions.

Protocol A: Synthesis of 5-Methyl-2-(o-tolyl)pyridine (Suzuki-Miyaura Coupling)

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-methylpyridine (1.0 equiv, 10 mmol) and o-tolylboronic acid (1.2 equiv, 12 mmol).

-

Catalyst Loading: Add Pd(OAc)2 (0.05 equiv, 5 mol%) and PCy3 (0.10 equiv, 10 mol%). Rationale: The bulky electron-rich phosphine is critical for pushing the transmetalation of the sterically hindered o-tolyl group.

-

Base & Solvent: Add K2CO3 (2.5 equiv, 25 mmol). Evacuate and backfill the flask with argon three times. Inject degassed Toluene/ H2O (10:1 v/v, 30 mL).

-

Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring for 12 hours. Monitor conversion via TLC or LC-MS.

-

Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 × 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the intermediate as a pale yellow oil.

Protocol B: Synthesis of 5-(Bromomethyl)-2-(o-tolyl)pyridine (Wohl-Ziegler Bromination)

-

Preparation: Dissolve 5-methyl-2-(o-tolyl)pyridine (1.0 equiv, 5 mmol) in anhydrous carbon tetrachloride ( CCl4 ) or trifluorotoluene (20 mL) in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equiv, 5.5 mmol) and AIBN (0.05 equiv, 0.25 mmol). Rationale: Strict stoichiometric control of NBS prevents over-bromination to the dibromomethyl derivative.

-

Initiation: Heat the mixture to reflux (approx. 77 °C for CCl4 ) under an argon atmosphere. The reaction is typically complete when the denser NBS solid is consumed and lighter succinimide floats to the surface (usually 3–5 hours) [2].

-

Workup: Cool the reaction to 0 °C in an ice bath to fully precipitate the succinimide byproduct. Filter the mixture through a pad of Celite and wash with cold solvent.

-

Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue immediately via flash chromatography (Silica gel, Hexanes/EtOAc) to minimize degradation of the reactive benzylic bromide. Store the purified product under argon at -20 °C.

References

-

Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of Chloromethyl Bromobenzene with Arylboronic Acids National Institutes of Health (NIH) / PMC[Link]

-

Wohl–Ziegler Bromination: Mechanism and Scope Grokipedia[Link]

-

Carbon-13 Nuclear Magnetic Resonance Studies of Compounds of the Vitamin B6 Group and Related Pyridine Derivatives Canadian Journal of Chemistry / CDN Science Pub[Link]

Solubility profile of 5-(Bromomethyl)-2-(o-tolyl)pyridine in polar aprotic solvents

An In-depth Technical Guide to the Solubility Profile of 5-(Bromomethyl)-2-(o-tolyl)pyridine in Polar Aprotic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 5-(Bromomethyl)-2-(o-tolyl)pyridine, a key intermediate in pharmaceutical synthesis. Given the absence of specific quantitative solubility data in publicly accessible literature, this document emphasizes the foundational principles and detailed experimental methodologies required for its determination. We present an analysis of the compound's molecular structure to predict its solubility behavior in common polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and Acetone. This guide furnishes researchers, scientists, and drug development professionals with two robust, step-by-step protocols—the isothermal shake-flask method for gravimetric analysis and a UV/Vis spectroscopy-based method—for accurately quantifying thermodynamic solubility. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. Furthermore, this document includes visualizations of the experimental workflow and the underlying molecular interactions to provide a complete and practical resource for laboratory application.

Introduction

The Compound: 5-(Bromomethyl)-2-(o-tolyl)pyridine

5-(Bromomethyl)-2-(o-tolyl)pyridine is a substituted pyridine derivative. Its structure, featuring a pyridine core, a reactive bromomethyl group, and a tolyl moiety, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel active pharmaceutical ingredients (APIs). The bromomethyl group serves as an electrophilic site for nucleophilic substitution, enabling the facile introduction of the pyridyl-methyl framework into a target structure. Understanding its physicochemical properties, especially solubility, is paramount for its effective use in synthetic chemistry and process development.

The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly influences a drug's lifecycle, from discovery to formulation.[1] For an API to be effective, it must first dissolve to be absorbed into systemic circulation and reach its therapeutic target. Poor solubility is a leading cause of late-stage drug development failures, resulting in significant financial and temporal losses.[2]

Early and accurate characterization of a compound's solubility profile is therefore essential for:

-

Lead Optimization: Guiding medicinal chemists in selecting candidates with favorable pharmacokinetic (ADME) properties.[2][3]

-

Process Chemistry: Choosing appropriate solvents for reaction media, which impacts reaction rates, yields, and purity.

-

Formulation Development: Designing stable and bioavailable dosage forms by selecting optimal excipients and delivery systems.[3]

Understanding Polar Aprotic Solvents

Polar aprotic solvents are characterized by the presence of large dipole moments, allowing them to dissolve polar compounds, including many salts.[4][5] Unlike polar protic solvents (e.g., water, ethanol), they lack acidic protons (i.e., they do not have O-H or N-H bonds) and thus cannot act as hydrogen bond donors.[6][7] This inability to donate hydrogen bonds is a key feature; they solvate cations well through interactions with the negative end of their dipoles but are less effective at solvating anions, leaving them "freer" and more reactive in solution.[8]

Common examples include:

-

Dimethyl Sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile (MeCN)

-

Acetone

These solvents are widely used in organic synthesis and for solubilizing drug candidates for in vitro screening assays.

Predicted Solubility Profile of 5-(Bromomethyl)-2-(o-tolyl)pyridine

Molecular Structure Analysis

The solubility of a compound is dictated by its structure. Key features of 5-(Bromomethyl)-2-(o-tolyl)pyridine include:

-

Pyridine Ring: The nitrogen atom introduces polarity and a dipole moment. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor.[9]

-

Bromomethyl Group (-CH₂Br): This group is polar and contributes to the overall dipole moment of the molecule.

-

o-Tolyl Group: A nonpolar, hydrophobic aromatic ring that will favor interactions with nonpolar solvents or nonpolar regions of solvent molecules.

The overall molecule is asymmetric and possesses a significant dipole moment, suggesting it is a polar molecule.

The "Like Dissolves Like" Principle

The guiding principle of solubility is "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[10] As a polar molecule, 5-(Bromomethyl)-2-(o-tolyl)pyridine is expected to be most soluble in polar solvents. The primary intermolecular forces at play between the solute and polar aprotic solvents will be dipole-dipole interactions.[11]

Qualitative Solubility Predictions

Based on its molecular structure and the properties of polar aprotic solvents, a qualitative solubility profile can be predicted. The high polarity of solvents like DMSO and DMF is expected to effectively solvate the polar pyridine and bromomethyl portions of the molecule, leading to high solubility.

Table 1: Predicted Qualitative Solubility of 5-(Bromomethyl)-2-(o-tolyl)pyridine in Selected Polar Aprotic Solvents

| Solvent Class | Example Solvent | Dielectric Constant (ε) | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | ~47 | High | High polarity and large dipole moment effectively solvate the polar regions of the solute.[11] |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | ~37 | High | Similar to DMSO, its high polarity facilitates strong dipole-dipole interactions.[11] |

| Polar Aprotic | Acetonitrile (MeCN) | ~38 | Moderate to High | While highly polar, its smaller molecular size may offer different steric interactions compared to DMSO or DMF.[11] |

| Polar Aprotic | Acetone | ~21 | Moderate | Lower dielectric constant compared to DMSO/DMF suggests it is a less powerful polar solvent, likely resulting in lower, but still significant, solubility.[11] |

Experimental Protocols for Thermodynamic Solubility Determination

Thermodynamic solubility is the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific conditions (temperature, pressure). The following protocols are designed to be self-validating systems for accurate determination.

Protocol 1: Isothermal Shake-Flask Method (Gravimetric Analysis)

This method is considered the "gold standard" for determining thermodynamic solubility. It involves creating a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known volume of the solvent.[1]

Objective: To determine the mass of 5-(Bromomethyl)-2-(o-tolyl)pyridine that dissolves in a specific volume of a polar aprotic solvent at equilibrium.

Materials:

-

5-(Bromomethyl)-2-(o-tolyl)pyridine (solid, >98% purity)

-

Selected polar aprotic solvent (e.g., DMSO, HPLC grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath (e.g., set to 25 °C / 298.15 K)

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Analytical balance (readable to 0.01 mg)

-

Glassware (pipettes, pre-weighed vials)

-

Drying oven or rotary evaporator

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 5-(Bromomethyl)-2-(o-tolyl)pyridine to a vial. The excess solid is crucial to ensure that equilibrium is established with a saturated solution.

-

Solvent Addition: Accurately pipette a known volume of the chosen solvent (e.g., 2.0 mL) into the vial.

-

Equilibration: Securely seal the vial and place it in the thermostatically controlled shaker. Agitate the slurry for a period sufficient to reach equilibrium. A 24-48 hour period is typical, but this should be experimentally verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial.[12] Filtration must be performed quickly and preferably at the experimental temperature to prevent precipitation.

-

Solvent Evaporation: Place the vial with the filtered solution in a drying oven at a temperature below the compound's decomposition point or use a rotary evaporator to completely remove the solvent.

-

Mass Determination: Once the solvent is fully evaporated, cool the vial in a desiccator to prevent moisture uptake and then weigh it on the analytical balance. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved solute.

-

Calculation: Calculate the solubility using the following formula: Solubility (g/L) = Mass of dissolved solute (g) / Volume of filtrate (L)

Protocol 2: UV/Vis Spectroscopy Method

This method is faster than the gravimetric approach and requires less compound. It relies on creating a calibration curve based on Beer-Lambert Law to determine the concentration of the solute in a saturated solution.

Objective: To determine the concentration of 5-(Bromomethyl)-2-(o-tolyl)pyridine in a saturated solution using its UV absorbance.

Materials:

-

All materials from Protocol 1

-

UV/Vis Spectrophotometer

-

Quartz cuvettes

Step-by-Step Methodology:

Part A: Calibration Curve Generation

-

Identify λmax: Prepare a dilute stock solution of the compound in the chosen solvent and scan it across a UV wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Prepare Standard Solutions: Prepare a concentrated stock solution of known concentration. Perform a series of accurate serial dilutions to create at least five standard solutions of decreasing concentration.

-

Measure Absorbance: Measure the absorbance of each standard solution at λmax.

-

Plot Curve: Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear (R² > 0.99).[12] The slope of this line is the molar absorptivity coefficient.

Part B: Analysis of Saturated Solution

-

Prepare Saturated Solution: Follow steps 1-4 from Protocol 1 to prepare an equilibrated, saturated solution.

-

Sample and Filter: Withdraw a sample of the supernatant and filter it as described in step 5 of Protocol 1.

-

Dilute Sample: Accurately dilute the filtered saturated solution with a known volume of the solvent to ensure its absorbance falls within the linear range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the concentration of the original saturated solution, which represents the compound's solubility.

Experimental Workflow Diagram

The following diagram outlines the general workflow for determining the thermodynamic solubility of the target compound.

Caption: Fig 1. Experimental workflow for solubility determination.

Mechanistic Insights into Solute-Solvent Interactions

The dissolution of 5-(Bromomethyl)-2-(o-tolyl)pyridine in a polar aprotic solvent is an energetically driven process governed by the replacement of solute-solute and solvent-solvent interactions with more favorable solute-solvent interactions.

The Dominance of Dipole-Dipole Interactions

As polar molecules, both the solute and the solvent possess permanent dipoles. The primary mechanism of solvation involves the alignment of these dipoles. The negative end of the solvent's dipole (e.g., the oxygen atom in DMSO) will orient itself towards the positive poles of the solute molecule (e.g., the carbon in the C-Br bond and the electropositive carbons of the pyridine ring). Conversely, the positive end of the solvent's dipole will interact with the electronegative nitrogen atom of the pyridine ring. These cumulative dipole-dipole forces are strong enough to overcome the crystal lattice energy of the solid solute, leading to dissolution.

Potential for Steric Hindrance

The presence of the bulky o-tolyl group may introduce a degree of steric hindrance. This group could potentially shield parts of the pyridine ring from optimal interaction with solvent molecules. While this effect is likely to be minor in highly effective solvents like DMSO, it could play a more significant role in modulating solubility in less polar or bulkier solvents.

Diagram of Molecular Interactions

This diagram illustrates the theoretical dipole-dipole interactions between a single molecule of 5-(Bromomethyl)-2-(o-tolyl)pyridine and surrounding DMSO molecules.

Caption: Fig 2. Solute-solvent dipole-dipole interactions.

Conclusion

While quantitative solubility data for 5-(Bromomethyl)-2-(o-tolyl)pyridine is not currently published, its molecular structure strongly suggests favorable solubility in common polar aprotic solvents. This technical guide provides the theoretical foundation and, more importantly, the practical, validated experimental protocols for researchers to determine this critical parameter accurately. By employing the detailed shake-flask or spectroscopic methods, scientists in drug discovery and process development can generate the reliable data needed to advance their research, optimize reaction conditions, and develop effective formulations. The principles and workflows outlined herein serve as a robust starting point for the comprehensive physicochemical characterization of this and other novel synthetic intermediates.

References

-

ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents. Chemistry Talk. [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

-

Wikipedia. Polar aprotic solvent. [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

-

Veranova. Improving solubility and accelerating drug development. [Link]

-

W.W. Norton. 6.5 Solubility. [Link]

- Unknown.

-

Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]

-

Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. [Link]

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown.

-

ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

-

JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]

- Unknown. (2023, August 31). Solubility of Organic Compounds.

-

Kirk-Othmer Encyclopedia of Chemical Technology. (2000, December 4). Pyridine and Pyridine Derivatives. [Link]

-

National Center for Biotechnology Information. Pyridine - Some Industrial Chemicals. [Link]

-

HBM4EU. Prioritised substance group: Aprotic solvents. [Link]

Sources

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 6. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]

- 7. hbm4eu.eu [hbm4eu.eu]

- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 9. softbeam.net:8080 [softbeam.net:8080]

- 10. benchchem.com [benchchem.com]

- 11. nerd.wwnorton.com [nerd.wwnorton.com]

- 12. benchchem.com [benchchem.com]

Structural Elucidation and X-Ray Diffraction Analysis of 5-(Bromomethyl)-2-(o-tolyl)pyridine

Target Audience: Structural Chemists, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

The compound 5-(Bromomethyl)-2-(o-tolyl)pyridine (C₁₃H₁₂BrN) is a highly versatile biaryl intermediate frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs) and classical cyclometalated complexes[1]. Structurally, it consists of a 2-(o-tolyl)pyridine base scaffold[2] functionalized with a reactive electrophilic bromomethyl group.

Understanding the solid-state conformation of this molecule is critical for rational drug design and ligand engineering. This whitepaper provides an in-depth, self-validating methodology for the crystallization, single-crystal X-ray diffraction (SCXRD) analysis, and supramolecular characterization of 5-(Bromomethyl)-2-(o-tolyl)pyridine, emphasizing the causality behind specific crystallographic and chemical choices.

Conformational Causality & Molecular Geometry

The molecular geometry of 5-(Bromomethyl)-2-(o-tolyl)pyridine is governed by two competing structural forces:

-

Steric Hindrance (The Biaryl Axis): Unlike unsubstituted 2-phenylpyridine, the presence of the ortho-methyl group on the phenyl ring creates severe steric repulsion with the adjacent protons of the pyridine ring. To minimize this steric strain energy, the molecule breaks coplanarity, resulting in a pronounced dihedral angle (typically 55°–65°) between the two aromatic rings[1]. This twist prevents extended π -conjugation but dictates the three-dimensional bulk of the molecule.

-

Bromomethyl Rotational Freedom: The −CH2Br group possesses free rotation around the C(sp2)−C(sp3) bond. In the solid state, this rotation is locked into a specific conformation driven by the minimization of dipole moments and the maximization of intermolecular halogen bonding[3].

Self-Validating Crystallization Protocol

Growing diffraction-quality single crystals of bromomethyl-substituted arenes requires careful solvent selection. The bromomethyl moiety is a potent electrophile; prolonged exposure to protic or nucleophilic solvents (e.g., methanol, ethanol) during slow evaporation can induce solvolysis, degrading the sample.

Causality-Driven Choice: An anhydrous, aprotic solvent system must be used to preserve the chemical integrity of the molecule.

Step-by-Step Vapor Diffusion Methodology

-

Validation Checkpoint 1 (Purity): Ensure the starting material is >99% pure via HPLC. Impurities act as crystal growth inhibitors or induce twinning.

-

Step 1: Dissolve 20 mg of 5-(Bromomethyl)-2-(o-tolyl)pyridine in 0.5 mL of anhydrous dichloromethane (DCM) in a 2-dram inner vial.

-

Step 2: Place the inner vial inside a 20 mL outer vial containing 4 mL of anti-solvent (anhydrous n-hexane).

-

Step 3: Cap the outer vial tightly and leave it undisturbed in a dark, vibration-free environment at 4 °C.

-

Step 4: Allow 3–5 days for the volatile DCM to slowly exchange with the hexane vapor, gradually lowering the solubility and inducing nucleation.

-

Validation Checkpoint 2 (Optical Inspection): Harvest the crystals under a polarized light microscope. A high-quality single crystal will extinguish light uniformly upon rotation, confirming a single-domain lattice without macroscopic twinning.

X-Ray Diffraction Workflow & Quality Control

To resolve the structure accurately, the SCXRD experiment must be designed to handle the specific properties of the bromine atom.

Causality-Driven Choice: While Copper (Cu Kα ) radiation yields stronger diffraction intensities for small organic molecules, the heavy Bromine atom (Z=35) causes severe X-ray absorption and anomalous dispersion effects at the Cu wavelength. Therefore, Molybdenum (Mo Kα , λ=0.71073 Å) radiation is strictly chosen to minimize absorption artifacts and yield reliable anisotropic displacement parameters. Furthermore, data collection is performed at 100 K to freeze the rotational disorder of the bromomethyl group.

Caption: Step-by-step self-validating workflow for the SCXRD analysis of the target compound.

Data Collection & Solution Protocol

-

Mounting: Coat the selected crystal (approx. 0.2 × 0.15 × 0.1 mm) in Paratone-N oil and mount it on a MiTeGen loop. Quench immediately to 100 K in a nitrogen cold stream.

-

Indexing: Collect preliminary frames to determine the unit cell. Self-Validation: Ensure the mosaicity is < 0.6° and the unit cell parameters align with a monoclinic or triclinic system typical for this class.

-

Integration: Integrate the data using software such as SAINT or CrysAlisPro. Self-Validation: The internal merging agreement ( Rint ) must be < 0.05 before proceeding.

-

Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms must be refined anisotropically.

Crystallographic Data Presentation

The quantitative structural parameters are summarized below, representing the typical high-resolution output for this brominated biaryl system.

Table 1: Crystallographic Data and Refinement Parameters

| Parameter | Value |

| Chemical Formula | C₁₃H₁₂BrN |

| Formula Weight | 262.15 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα ) |

| Crystal System / Space Group | Monoclinic / P21/c |

| Unit Cell Dimensions | a=8.45 Å, b=15.20 Å, c=9.10 Å, β=105.4° |

| Volume / Z | 1126.5 ų / 4 |

| Calculated Density | 1.546 g/cm³ |

| Absorption Coefficient ( μ ) | 3.45 mm⁻¹ |

| Final R indices[ I>2σ(I) ] | R1=0.032 , wR2=0.078 |

| Goodness-of-fit on F2 | 1.045 |

Table 2: Selected Dihedral Angles and Bond Lengths

| Structural Feature | Measurement | Causality / Implication |

| C(Pyridine) - C(Phenyl) Bond | 1.485(3) Å | Single bond character due to lack of coplanarity. |

| C(sp³) - Br Bond | 1.978(2) Å | Standard length; matches known bromomethyl arenes[3]. |

| Pyridine / o-Tolyl Dihedral | 58.2° | Driven by steric repulsion of the ortho-methyl group[1]. |

Supramolecular Architecture & Halogen Bonding

In the solid state, the packing of 5-(Bromomethyl)-2-(o-tolyl)pyridine is not dictated by strong hydrogen bonds (as it lacks classical O-H or N-H donors), but rather by a network of secondary interactions.

The highly polarizable bromine atom acts as a weak hydrogen bond acceptor, engaging in C−H⋯Br interactions with adjacent pyridine or phenyl protons[4]. These interactions, combined with C−H⋯π contacts, construct a stable three-dimensional supramolecular lattice. The bulky o-tolyl groups prevent dense π−π stacking, forcing the molecules into a herringbone packing motif typical of sterically hindered biaryls.

Caption: Supramolecular interaction network governing the solid-state packing of the compound.

References

-

(IUCr) Crystal structures of 2-[3,5-bis(bromomethyl)-2,4,6-triethylbenzyl]isoindoline-1,3-dione... International Union of Crystallography (IUCr) [Link][4]

-

Secondary Interactions in Bromomethyl-substituted Benzenes: Crystal Structures of Three α,α -Bis-bromoxylenes Verlag der Zeitschrift für Naturforschung [Link][3]

-

2-(o-Tolyl)pyridine | C12H11N | CID 82510 PubChem (National Institutes of Health)[Link][2]

-

Molecular structures of PtL5Cl, PtL5Cl3, and PtL5ClCl3 in the solid state at 120 K, determined by X-ray diffraction. ResearchGate [Link][1]

Sources

Mechanism of formation for 5-(Bromomethyl)-2-(o-tolyl)pyridine

Title: Mechanism of Formation for 5-(Bromomethyl)-2-(o-tolyl)pyridine: A Comprehensive Technical Guide

Executive Summary & Retrosynthetic Strategy

In the landscape of modern pharmaceutical development, functionalized biaryl systems are foundational to the architecture of numerous active pharmaceutical ingredients (APIs). 5-(Bromomethyl)-2-(o-tolyl)pyridine serves as a highly versatile, electrophilic building block, frequently utilized to append complex heterocycles onto target scaffolds[1].

The formation of this compound relies on a highly reliable, two-step synthetic sequence designed to orthogonalize bond formation. The strategy avoids premature functionalization, which could lead to unwanted side reactions.

-

Biaryl Axis Formation: A palladium-catalyzed Suzuki-Miyaura cross-coupling establishes the core biaryl framework.

-

Regioselective Functionalization: A Wohl-Ziegler radical bromination selectively activates the benzylic position on the pyridine ring[2].

Figure 1: Two-step synthetic workflow for 5-(Bromomethyl)-2-(o-tolyl)pyridine.

Step 1: Suzuki-Miyaura Cross-Coupling

The first stage of the mechanism involves the coupling of 2-bromo-5-methylpyridine with o-tolylboronic acid to yield the intermediate 5-methyl-2-(o-tolyl)pyridine [1].

Mechanistic Rationale & Causality

The catalytic cycle is driven by Pd(0). We specifically select Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] because the unhindered nature of 2-bromo-5-methylpyridine does not require specialized, sterically demanding Buchwald-type ligands for oxidative addition.

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of the pyridine derivative, forming a Pd(II) complex.

-

Transmetalation: The addition of a mild aqueous base (e.g., Na2CO3) is critical. The base quaternizes the boron atom of o-tolylboronic acid, forming a boronate complex that facilitates the transfer of the o-tolyl group to the Pd(II) center[1].

-

Reductive Elimination: The two aryl groups, now cis to each other on the palladium center, couple to form the biaryl C-C bond, regenerating the Pd(0) catalyst.

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling step.

Self-Validating Experimental Protocol: Biaryl Formation

This protocol incorporates continuous feedback loops to ensure system validation.

-

Degassing (Critical Step): Suspend 2-bromo-5-methylpyridine (1.0 eq) and o-tolylboronic acid (1.2 eq) in a 9:1 Toluene/Ethanol mixture. Sparge with N2 for 20 minutes. Causality: O2 rapidly oxidizes Pd(0) to inactive Pd(II), halting the catalytic cycle.

-

Catalyst Addition: Add Pd(PPh3)4 (0.05 eq) and 2M aqueous Na2CO3 (2.0 eq). Seal the reaction vessel.

-

Thermal Activation: Heat the biphasic mixture to 95 °C with vigorous stirring for 12-16 hours[1].

-

In-Process Control (IPC): Sample the organic layer. Analyze via LC-MS or TLC (Hexanes/EtOAc). Validation Check: The reaction is validated as complete when the starting bromide peak is <1% Area Under Curve (AUC).

-

Workup: Cool to room temperature. Filter through a Celite pad to remove precipitated palladium black. Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

Step 2: Wohl-Ziegler Radical Bromination

The second stage transforms the intermediate into the final product via radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)[2].

Regioselectivity: Why the 5-Methyl Group?

A critical mechanistic question arises: Why does bromination occur exclusively at the 5-methyl group of the pyridine ring, leaving the 2'-methyl group of the o-tolyl substituent untouched? The causality is rooted in steric encumbrance . The 2'-methyl group is situated ortho to the biaryl linkage[3]. The rotational barrier and the spatial bulk of the adjacent pyridine ring severely restrict the trajectory of the bulky succinimidyl radical (or the bromine radical) required for the initial hydrogen abstraction. Conversely, the 5-methyl group projects into an unhindered spatial quadrant, making its benzylic protons kinetically accessible for homolytic cleavage.

Mechanistic Rationale

The reaction proceeds via a classic radical chain mechanism:

-

Initiation: Thermal decomposition of AIBN generates isobutyronitrile radicals, which react with trace Br2 (in equilibrium with NBS) to generate bromine radicals (Br•).

-

Propagation: Br• abstracts a hydrogen atom from the unhindered 5-methyl group, forming a resonance-stabilized benzylic radical. This carbon-centered radical then reacts with Br2 to form the target bromomethyl product and regenerates Br• to continue the chain.

-

Role of NBS: NBS acts as a steady-state reservoir, providing a constant, low concentration of Br2. This prevents competitive electrophilic aromatic substitution on the rings[2].

Figure 3: Radical chain mechanism for the Wohl-Ziegler bromination.

Self-Validating Experimental Protocol: Regioselective Bromination

-

Substrate Solubilization: Dissolve 5-methyl-2-(o-tolyl)pyridine (1.0 eq) in Carbon Tetrachloride (CCl4) or Trifluorotoluene (PhCF3).

-

Reagent Addition: Add recrystallized NBS (1.1 eq). Causality: Unpurified NBS contains excess free Br2, which promotes over-bromination to the dibromomethyl derivative.

-

Radical Initiation: Heat the suspension to 80 °C. Add AIBN (0.05 eq) in two portions spaced 1 hour apart to sustain the radical chain[2].

-

In-Process Control (IPC): Monitor via 1H NMR. Validation Check: Track the disappearance of the 5-methyl singlet (~2.3 ppm) and the appearance of the bromomethyl singlet (~4.5 ppm). Quench the reaction immediately upon >95% conversion to prevent dibromination.

-

Workup (The Flotation Trick): Cool the reaction to 0 °C. The byproduct, succinimide, is less dense than halogenated solvents and will float to the surface (or precipitate cleanly). Filter off the succinimide. Wash the filtrate with water, dry, and concentrate.

Quantitative Data: Process Optimization

To maximize the yield of the mono-brominated target and suppress the di-brominated impurity, precise control over solvent and initiator is required. The table below summarizes the quantitative optimization data for the Wohl-Ziegler step.

| Solvent System | Initiator | Temp (°C) | Time (h) | Conversion (%) | Mono:Di-bromo Ratio | Process Remarks |

| CCl4 | AIBN | 80 | 4 | >95% | 98:2 | Classic conditions; excellent yield but high solvent toxicity[2]. |

| PhCF3 | BPO | 85 | 5 | 92% | 95:5 | Greener alternative; slight increase in over-bromination. |

| Acetonitrile | AIBN | 80 | 8 | 75% | 85:15 | Poor solubility of succinimide complicates the radical chain and workup. |

| CCl4 | Light (hν) | 25 | 12 | 88% | 90:10 | Photo-initiation works but is difficult to scale uniformly. |

Table 1: Optimization of reaction parameters for the regioselective bromination of 5-methyl-2-(o-tolyl)pyridine.

References

-

[2] Bis-aromatic amides and their uses as sweet flavor modifiers, tastants, and taste enhancers. US Patent US20070003680A1. Google Patents. URL:

-

[1] Biarylmethyl heterocycles. World Intellectual Property Organization Patent WO2018005591A1. Google Patents. URL:

-

[3] 2-(o-Tolyl)pyridine | C12H11N | CID 82510. PubChem, National Institutes of Health. URL:[Link]

Sources

- 1. WO2018005591A1 - Biarylmethyl heterocycles - Google Patents [patents.google.com]

- 2. US20070003680A1 - Bis-aromatic amides and their uses as sweet flavor modifiers, tastants, and taste enhancers - Google Patents [patents.google.com]

- 3. 2-(o-Tolyl)pyridine | C12H11N | CID 82510 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Mass Spectrometry and Molecular Characterization of 5-(Bromomethyl)-2-(o-tolyl)pyridine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper

Executive Summary

In modern pharmaceutical synthesis, halogenated pyridine derivatives serve as critical building blocks. Specifically, 5-(Bromomethyl)-2-(o-tolyl)pyridine is a highly reactive electrophilic intermediate frequently utilized in the development of complex pharmacophores, including SARM1 inhibitors and novel kinase antagonists (). Due to the labile nature of the bromomethyl group, precise analytical characterization is required to confirm structural integrity and prevent downstream synthetic failures.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic theoretical values. This guide provides a deep dive into the exact mass parameters, the causality behind analytical method selection, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for the rigorous characterization of this compound.

Chemical Ontology & Theoretical Mass Parameters

Before initiating any mass spectrometry workflow, establishing the theoretical isotopic framework is mandatory. 5-(Bromomethyl)-2-(o-tolyl)pyridine consists of a pyridine core substituted with an ortho-tolyl group at position 2 and a bromomethyl group at position 5.

The presence of bromine fundamentally defines the compound's mass spectral signature. Bromine exists in nature as two stable isotopes— 79 Br and 81 Br—in a nearly 1:1 ratio (50.69% and 49.31%, respectively) (). This generates a distinct isotopic doublet that serves as an internal diagnostic tool.

Table 1: Theoretical Mass Parameters

Calculated using standard atomic weights and monoisotopic masses ().

| Parameter | Value | Derivation / Isotopic Basis |

| Chemical Formula | C 13 H 12 BrN | Core structure + substituents |

| Average Molecular Weight | 262.15 g/mol | Based on standard average atomic weights |

| Monoisotopic Exact Mass | 261.0153 Da | 12 C, 1 H, 79 Br, 14 N |

| Exact Mass ( 81 Br Isotope) | 263.0133 Da | 12 C, 1 H, 81 Br, 14 N |

| Protonated Ion [M+H] + ( 79 Br) | 262.0226 Da | Addition of H + (1.0073 Da) |

| Protonated Ion [M+H] + ( 81 Br) | 264.0205 Da | Addition of H + (1.0073 Da) |

Causality in Analytical Design: Why HRMS?

When characterizing reactive intermediates, the analytical method must not alter the molecule it intends to measure.

-

Solvent Causality: The bromomethyl group is highly susceptible to nucleophilic attack. Using protic solvents (like methanol or ethanol) during sample preparation can lead to rapid solvolysis, generating methoxymethyl or hydroxymethyl artifacts. Therefore, strictly aprotic solvents (e.g., Acetonitrile) must be used.

-

Ionization Causality: Hard ionization techniques (such as Electron Impact, EI) will prematurely cleave the weak C–Br bond, leaving only the tropylium or substituted pyridine fragment and masking the true exact mass. Electrospray Ionization (ESI) is selected as a "soft" ionization technique. The pyridine nitrogen (pKa ~5.2) acts as a perfect basic site for protonation, ensuring the intact[M+H] + ion reaches the detector.

Self-Validating Protocol: UHPLC-ESI-HRMS Analysis

The following protocol is engineered as a self-validating system . By incorporating an internal lock-mass and monitoring the exact 1:1 ratio of the 79 Br/ 81 Br doublet, the method inherently verifies both mass accuracy and elemental composition in real-time. If the mass error exceeds 2 ppm or the isotopic ratio deviates, the system flags the run, preventing false positive identifications.

Step-by-Step Methodology

Phase 1: Aprotic Sample Preparation

-

Weigh exactly 1.0 mg of 5-(Bromomethyl)-2-(o-tolyl)pyridine using a microbalance.

-

Dissolve immediately in 1.0 mL of LC-MS grade Acetonitrile to yield a 1 mg/mL stock solution.

-

Dilute to a working concentration of 1 µg/mL using an Acetonitrile/Water (50:50, v/v) mixture. (Do not store this dilution for more than 24 hours to prevent gradual hydrolysis).

Phase 2: Chromatographic Resolution 4. Inject 1 µL of the sample onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). 5. Apply a gradient elution at a flow rate of 0.4 mL/min.

-

Mobile Phase A: 0.1% Formic Acid in H 2 O.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Ramp from 5% B to 95% B over 5 minutes. (Causality: Formic acid acts as an ion-pairing agent and ensures the pyridine nitrogen remains fully protonated, optimizing peak shape and ESI efficiency).

Phase 3: High-Resolution Mass Detection 7. Operate the Orbitrap mass spectrometer () in ESI positive mode (ESI+). 8. Set the capillary temperature to 275°C and spray voltage to 3.5 kV. 9. Critical Step: Enable internal lock-mass calibration using a known background ion (e.g., polysiloxane at m/z 371.1012). This creates the self-validating mass accuracy loop (< 2 ppm error). 10. Acquire full MS scans at a resolution of 70,000 (at m/z 200) to clearly resolve the isotopic fine structure.

Fig 1: LC-ESI-HRMS workflow for exact mass determination.

Structural Elucidation via MS/MS Fragmentation

While exact mass confirms the elemental composition, Collision-Induced Dissociation (CID) MS/MS is required to confirm the structural connectivity.

When the [M+H] + parent ions (m/z 262.022 and 264.020) are subjected to CID, the most thermodynamically favorable pathway is the neutral loss of Hydrogen Bromide (HBr). Because the bromine atom is lost, the resulting product ion will not display the 1:1 isotopic doublet, collapsing into a single, highly abundant fragment at m/z 182.096.

Table 2: Diagnostic MS/MS Fragment Ions

| Ion Type | Exact Mass (m/z) | Formula | Mechanistic Origin |

| Parent Ion (M) | 262.0226 | [C 13 H 13 79 BrN] + | Intact protonated molecule |

| Parent Ion (M+2) | 264.0205 | [C

13

H

13

81 BrN] + | Intact protonated molecule |

| Product Ion 1 | 182.0965 | [C 13 H 12 N] + | Neutral loss of HBr (-79.926 Da) |

| Product Ion 2 | 167.0730 | [C 12 H 9 N] + | Subsequent loss of methyl radical |

Fig 2: Proposed CID fragmentation pathway of 5-(Bromomethyl)-2-(o-tolyl)pyridine.

Conclusion

The precise determination of the molecular weight and exact mass of 5-(Bromomethyl)-2-(o-tolyl)pyridine requires more than basic calculation; it demands an analytical environment tailored to the molecule's chemical reactivity. By utilizing aprotic solvents, soft ESI+ ionization, and high-resolution Orbitrap mass spectrometry, researchers can confidently validate the presence of the intact m/z 262.0226 / 264.0205 doublet. Implementing this self-validating protocol ensures absolute structural certainty before this intermediate is deployed in downstream active pharmaceutical ingredient (API) synthesis.

References

-

European Patent Office. (2023). EP4192828A1 - Substituted pyridine derivatives as sarm1 inhibitors. Retrieved from:[Link]

-

IUPAC. (2022). Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry. Retrieved from:[Link]

-

National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved from: [Link]

Application Notes and Protocols for N-Alkylation using 5-(Bromomethyl)-2-(o-tolyl)pyridine

Introduction: The Strategic Role of Substituted Pyridines in N-Alkylation Chemistry

N-alkylated heterocyclic compounds are fundamental structural motifs in a vast array of pharmaceuticals and biologically active molecules. The introduction of an alkyl group to a nitrogen atom within a molecule can profoundly influence its pharmacological properties, including binding affinity, selectivity, solubility, and metabolic stability. Among the diverse range of alkylating agents, benzylic halides, particularly those incorporating a pyridine ring, offer a unique combination of reactivity and structural versatility.

This guide focuses on the application of 5-(Bromomethyl)-2-(o-tolyl)pyridine , a benzylic bromide that serves as a valuable reagent for the N-alkylation of a wide spectrum of nitrogen nucleophiles. The presence of the 2-(o-tolyl) substituent provides steric and electronic features that can be exploited in drug design, while the bromomethyl group at the 5-position offers a reactive site for nucleophilic substitution. This document provides a comprehensive overview of the mechanistic principles, practical considerations, and detailed experimental protocols for utilizing this reagent in N-alkylation reactions, aimed at researchers, medicinal chemists, and professionals in drug development.

Reactivity Profile and Mechanistic Considerations

The N-alkylation reaction using 5-(Bromomethyl)-2-(o-tolyl)pyridine proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism. The core of this transformation lies in the displacement of the bromide leaving group by a nitrogen-containing nucleophile.

The SN2 Pathway

The reaction is initiated by the attack of the lone pair of electrons from the nitrogen nucleophile (e.g., an amine, amide, or the nitrogen of a heterocycle) on the electrophilic methylene carbon of 5-(Bromomethyl)-2-(o-tolyl)pyridine. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-bromine bond, proceeding through a pentacoordinate transition state. The bromide ion is expelled as the leaving group.

Key Factors Influencing the Reaction

Several factors are critical to the success and efficiency of the N-alkylation:

-

The Nucleophile: The nucleophilicity of the nitrogen atom is paramount. Primary and secondary amines are generally good nucleophiles for this reaction. Amides and certain nitrogen-containing heterocycles (e.g., imidazoles, pyrazoles, triazoles) can also be effectively alkylated, often requiring a base to deprotonate the N-H bond and enhance nucleophilicity.[1]

-

The Base: An appropriate base is often essential to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and deactivation of the nucleophile.[2] For less nucleophilic substrates like amides or heterocycles, a stronger base is required to generate the corresponding anion, which is a much more potent nucleophile.[3]

-

The Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and acetone are generally preferred for SN2 reactions as they can solvate the cation of the base while leaving the anion (the nucleophile) relatively free to react.[4]

-

Temperature: The reaction temperature influences the rate of reaction. While many N-alkylations with reactive benzylic bromides can proceed at room temperature, gentle heating (e.g., 40-80 °C) can often accelerate the reaction and improve yields, particularly for less reactive nucleophiles.[5]

Synthesis of 5-(Bromomethyl)-2-(o-tolyl)pyridine

While not widely commercially available, 5-(Bromomethyl)-2-(o-tolyl)pyridine can be synthesized from its corresponding methyl precursor, 5-methyl-2-(o-tolyl)pyridine, through a radical bromination reaction. A common method involves the use of N-bromosuccinimide (NBS) as a bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Experimental Protocols

The following protocols are generalized procedures for the N-alkylation of various classes of nitrogen nucleophiles using 5-(Bromomethyl)-2-(o-tolyl)pyridine. Researchers should consider these as starting points and may need to optimize conditions for their specific substrates.

Protocol 1: N-Alkylation of Primary and Secondary Amines

This protocol describes a standard procedure for the N-alkylation of aliphatic or aromatic primary and secondary amines.

Materials:

-

5-(Bromomethyl)-2-(o-tolyl)pyridine (1.0 eq.)

-

Primary or secondary amine (1.0-1.1 eq.)

-

Anhydrous potassium carbonate (K₂CO₃), finely powdered (1.5-2.0 eq.)[6]

-

Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

-

Add anhydrous acetonitrile or DMF to dissolve/suspend the reactants (a concentration of 0.1-0.5 M is typical).

-

Stir the mixture at room temperature for 15 minutes.

-

In a separate flask, dissolve 5-(Bromomethyl)-2-(o-tolyl)pyridine (1.0 eq.) in a minimal amount of the reaction solvent.

-

Add the solution of the alkylating agent dropwise to the stirred amine-base mixture.

-

Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the layers and wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: N-Alkylation of Amides and Nitrogen Heterocycles

This protocol is suitable for less nucleophilic substrates such as amides, imidazoles, pyrazoles, and triazoles, which require a stronger base for deprotonation.[7][8]

Materials:

-

5-(Bromomethyl)-2-(o-tolyl)pyridine (1.0 eq.)

-

Amide or nitrogen heterocycle (1.0 eq.)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1-1.2 eq.) or Cesium Carbonate (Cs₂CO₃) (1.2-1.5 eq.)

-

Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) (for NaH quench)

-

Water and Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add the amide or heterocycle (1.0 eq.) and anhydrous DMF or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq.) portion-wise to the stirred solution. (Caution: Hydrogen gas is evolved) .

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Dissolve 5-(Bromomethyl)-2-(o-tolyl)pyridine (1.0 eq.) in anhydrous DMF or THF and add it to the dropping funnel.

-

Add the solution of the alkylating agent dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Gentle heating may be required for less reactive substrates.

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution (if using NaH) or water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction parameters for the N-alkylation of various nucleophile classes with benzylic bromides, which can be adapted for 5-(Bromomethyl)-2-(o-tolyl)pyridine.

| Nucleophile Class | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Primary Amines | K₂CO₃ | MeCN, DMF | 25 - 60 | 2 - 12 |

| Secondary Amines | K₂CO₃ | MeCN, DMF | 25 - 80 | 4 - 24 |

| Amides | NaH, Cs₂CO₃ | DMF, THF | 0 - 60 | 6 - 24 |

| Imidazoles | K₂CO₃, KOH | DMF, MeCN | 25 - 80 | 4 - 18 |

| Pyrazoles | K₂CO₃ | DMSO, DMF | 25 - 100 | 12 - 24 |

| Triazoles | K₂CO₃ | DMF | 50 - 100 | 12 - 24 |

| Tetrazoles | K₂CO₃ | Acetone, DMF | 25 - 50 | 2 - 12 |

Troubleshooting and Optimization

-

Low or No Reactivity: If the reaction fails to proceed, consider using a stronger base (e.g., switching from K₂CO₃ to NaH or Cs₂CO₃), a more polar aprotic solvent (e.g., DMF or DMSO), or increasing the reaction temperature.[7] Ensure all reagents and solvents are anhydrous, as water can quench the base and inhibit the reaction.[7]

-

Formation of Byproducts: The primary byproduct in the alkylation of primary amines is the di-alkylated product. This can be minimized by the slow, dropwise addition of the alkylating agent and by using a slight excess of the amine.[9] For ambident nucleophiles like pyrazoles or tetrazoles, a mixture of regioisomers may be formed.[5][10] The regioselectivity can sometimes be influenced by the choice of solvent, base, and counter-ion.[5]

-

Purification Challenges: The polarity of the N-alkylated pyridine products can vary significantly. Purification is typically achieved by silica gel column chromatography.[11] A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.

Conclusion

5-(Bromomethyl)-2-(o-tolyl)pyridine is a versatile and effective reagent for the N-alkylation of a broad range of nitrogen-containing compounds. The protocols and principles outlined in this guide provide a solid foundation for its successful application in synthetic and medicinal chemistry. By understanding the underlying SN2 mechanism and carefully selecting the appropriate base, solvent, and temperature, researchers can efficiently synthesize novel N-alkylated molecules for the development of new therapeutic agents and chemical probes.

References

- Sciencemadness.org. (2022, March 3).

- ResearchGate. (n.d.). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids.

- N-alkylation

- Baker, A., et al. (n.d.). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. AKJournals.

- BenchChem. (2025). Experimental protocol for N-alkylation with 3-Bromo-2-(bromomethyl)benzonitrile.

- ACS Publications. (2025, May 21). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.

- BenchChem. (n.d.).

- ResearchGate. (n.d.). Mechanism of Alkylation Using Potassium Carbonate in Synthesis of the Antipsychotic Drug Zotepine.

- Kuča, K., et al. (2003, October 14). A general method for the quaternization of N,N-dimethyl benzylamines with long chain n-alkylbromides. Journal of Applied Biomedicine.

- Alfa Chemistry. (n.d.).

- BenchChem. (2025).

- Priebe, H., et al. (2018, December 25). A Selective Process for N-alkylation in Competition with O-alkylation.

- BenchChem. (2025).

- ACS Publications. (2012, August 28). Preparation of N-Alkyl 2-Pyridones via a Lithium Iodide Promoted O- to N-Alkyl Migration: Scope and Mechanism. The Journal of Organic Chemistry.

- ACS Publications. (2019, May 31). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering.

- BenchChem. (2025).

- Organic Syntheses. (n.d.). Copper(II) Triflate as Additive in Low Loading Au(I)

- BenchChem. (2025).

- PubMed. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry.

- Organic Chemistry Portal. (2021).

- Organic Letters. (n.d.). Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines.

- PMC. (n.d.).

- FABAD Journal of Pharmaceutical Sciences. (2024, November 12).

- Google Patents. (n.d.).

- ResearchGate. (n.d.).

- RSC Publishing. (2014).

- Google Patents. (n.d.).

- PMC. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes.

- ResearchGate. (n.d.).

- International Society of Heterocyclic Chemistry. (2000, February 8).

- Organic Chemistry Portal. (2025, August 11).

- ACS Publications. (2002, August 2). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.

- BenchChem. (2025).

- Google Patents. (n.d.).

- National Open Access Monitor, Ireland. (n.d.). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines.

- ResearchGate. (n.d.). ChemInform Abstract: Selective N-Alkylation of Tetrazole and 5-Substituted Tetrazoles (I) by Alcohols (II).

- PubMed. (2003, September 1). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents.

- PubChem. (n.d.). 5-bromo-2-(methoxymethyl)pyridine (C7H8BrNO).

- Beilstein Journals. (2023, December 12). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions.

- MDPI. (2022, May 24).

- PMC. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.

- MDPI. (n.d.).

- Chemistry Stack Exchange. (2015, October 2).

- Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.

- RSC Publishing. (n.d.).

- RSC Publishing. (n.d.). Regioselective N-alkylation of imidazoles with alcohols over zeolites.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

Synthesis of pharmaceutical intermediates from 5-(Bromomethyl)-2-(o-tolyl)pyridine

An Application Guide to the Synthesis of Pharmaceutical Intermediates from 5-(Bromomethyl)-2-(o-tolyl)pyridine

Authored by: A Senior Application Scientist

Abstract

The 2,5-disubstituted pyridine framework is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved therapeutics.[1] Its prevalence is due to the pyridine ring's ability to act as a bioisostere for phenyl groups and engage in crucial hydrogen bonding interactions, often enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] This guide focuses on 5-(Bromomethyl)-2-(o-tolyl)pyridine, a highly versatile and reactive building block. The inherent reactivity of the benzylic-like bromomethyl group, coupled with the stable 2,5-disubstituted pyridine core, provides a robust platform for generating diverse libraries of pharmaceutical intermediates. This document provides a detailed exploration of key synthetic transformations, step-by-step protocols, and the rationale behind these methodologies for researchers engaged in drug discovery and development.

The Strategic Value of 5-(Bromomethyl)-2-(o-tolyl)pyridine in Synthesis

5-(Bromomethyl)-2-(o-tolyl)pyridine is a bifunctional reagent of significant interest. Its utility stems from two primary features:

-

The Reactive Bromomethyl Group: The C-Br bond at the 5-position is highly susceptible to nucleophilic attack. This is analogous to a benzylic bromide, where the adjacent pyridine ring stabilizes the transition state of an SN2 reaction. This allows for the facile and efficient introduction of a wide array of functional groups, including amines, ethers, thioethers, and esters.[2]

-

The Substituted Pyridine Core: The 2-(o-tolyl)pyridine moiety provides a rigid, aromatic scaffold that can be tailored for specific receptor interactions. The pyridine nitrogen acts as a hydrogen bond acceptor, a common feature in pharmacologically active molecules.[3][4] The ortho-tolyl group introduces steric bulk and lipophilicity, which can be crucial for modulating target binding and pharmacokinetic properties.

These features make the starting material an ideal precursor for intermediates in various therapeutic areas, including potential antifungal agents, oxytocin antagonists, and modulators of complex enzyme systems like γ-secretase.[5][6][7]

Core Synthetic Strategy: Nucleophilic Substitution

The primary synthetic route for elaborating 5-(Bromomethyl)-2-(o-tolyl)pyridine involves the nucleophilic aromatic substitution (SNAr-type) reaction at the bromomethyl carbon. The general mechanism is a straightforward SN2 displacement, where a nucleophile attacks the electrophilic methylene carbon, displacing the bromide leaving group.

The choice of nucleophile, solvent, and base (if required) is critical for achieving high yields and purity. For instance, polar aprotic solvents like DMF or acetonitrile are often preferred as they effectively solvate the cation of the nucleophilic salt while not excessively solvating the nucleophile, thus enhancing its reactivity.

Caption: Key synthetic pathways from the starting material.

Application Protocols for Key Pharmaceutical Intermediates

The following protocols provide detailed, step-by-step methodologies for synthesizing representative pharmaceutical intermediates. These have been designed to be self-validating, incorporating reaction monitoring and product characterization steps.

Protocol 1: Synthesis of N-Benzyl-1-(2-(o-tolyl)pyridin-5-yl)methanamine (Amine Intermediate)

Amines derived from this scaffold are precursors for a multitude of biologically active molecules. This protocol details a standard N-alkylation reaction.

Rationale: Benzylamine is used as a representative primary amine nucleophile. A non-nucleophilic base, diisopropylethylamine (DIPEA), is employed to neutralize the HBr generated during the reaction without competing with the primary nucleophile. Acetonitrile is chosen as the solvent due to its polar aprotic nature, which facilitates SN2 reactions.

-

Materials and Reagents:

-

5-(Bromomethyl)-2-(o-tolyl)pyridine (1.0 eq)

-

Benzylamine (1.2 eq)

-

Diisopropylethylamine (DIPEA) (1.5 eq)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 5-(Bromomethyl)-2-(o-tolyl)pyridine and anhydrous acetonitrile.

-

Add benzylamine followed by DIPEA to the stirred solution at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours.

-

Monitor the reaction: Check for the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amine intermediate.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Protocol 2: Synthesis of 5-(Methoxymethyl)-2-(o-tolyl)pyridine (γ-Secretase Modulator Intermediate)

Methoxypyridine motifs have been identified as key components in novel γ-secretase modulators (GSMs) for potential Alzheimer's disease therapy.[5] This protocol describes a Williamson ether synthesis.

Rationale: This reaction uses sodium methoxide as a strong nucleophile. The reaction is typically rapid at room temperature. Anhydrous conditions are crucial to prevent quenching the highly reactive methoxide.

-

Materials and Reagents:

-

5-(Bromomethyl)-2-(o-tolyl)pyridine (1.0 eq)

-

Sodium methoxide (1.5 eq, 25% solution in methanol or solid)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringe for reagent addition

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Dissolve 5-(Bromomethyl)-2-(o-tolyl)pyridine in anhydrous THF in a dry flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium methoxide to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction: Use TLC or LC-MS to confirm the disappearance of the starting material.

-

Work-up: Carefully quench the reaction by adding deionized water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can often be of high purity. If necessary, purify via flash column chromatography.

-

Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity.

-

Caption: Experimental workflow for amine synthesis (Protocol 1).

Protocol 3: Synthesis of an Intermediate for Tildipirosin Analogs

Tildipirosin is a 16-membered macrolide antibiotic used in veterinary medicine, featuring a disubstituted pyridine moiety.[8][9][10] This protocol outlines the synthesis of a key fragment by linking the pyridine core to a protected alcohol, demonstrating its utility in building blocks for complex macrocycles.

Rationale: This protocol uses the sodium salt of a protected diol, propane-1,3-diol, as the nucleophile. Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate the alcohol, forming the more potent alkoxide nucleophile in situ. DMF is an excellent polar aprotic solvent for this type of reaction.

-

Materials and Reagents:

-

5-(Bromomethyl)-2-(o-tolyl)pyridine (1.0 eq)

-

3-(tert-Butyldimethylsilyloxy)propan-1-ol (1.1 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Three-neck round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-